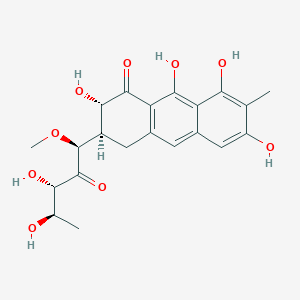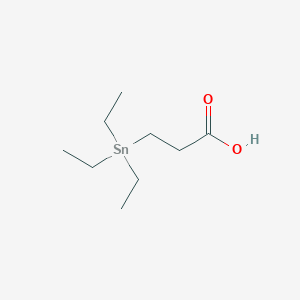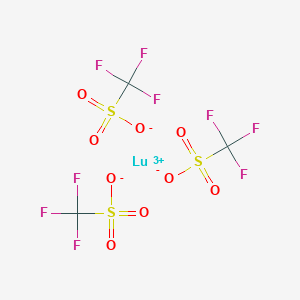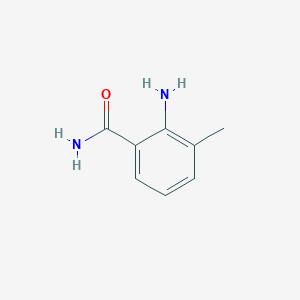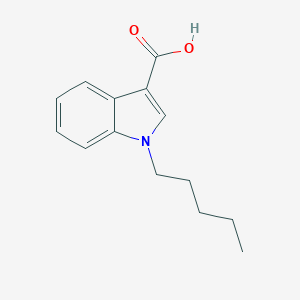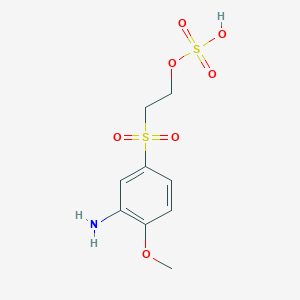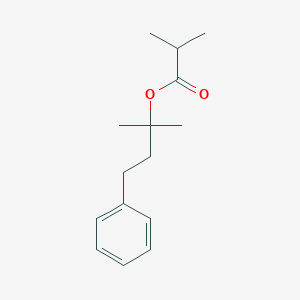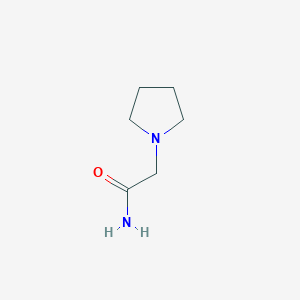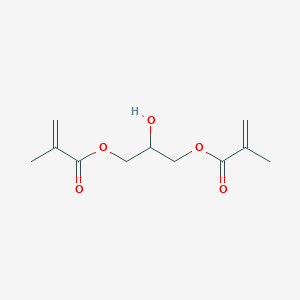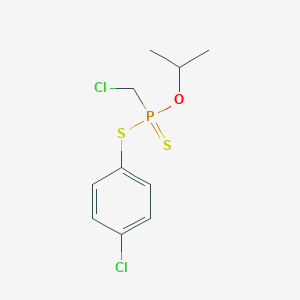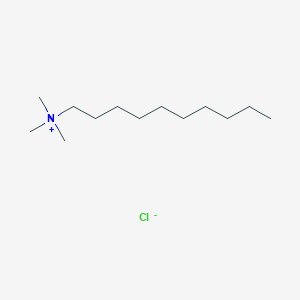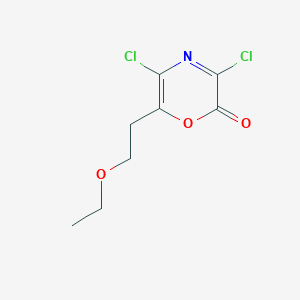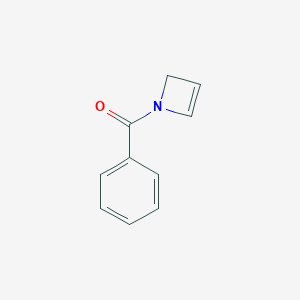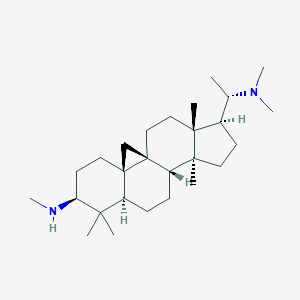
Cycloprotobuxine C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloprotobuxine C is a naturally occurring alkaloid that is found in the roots of the plant Buxus microphylla. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including cardiovascular disease, cancer, and inflammation. In recent years, there has been growing interest in the potential of Cycloprotobuxine C as a therapeutic agent due to its unique chemical structure and biological activity.
科学的研究の応用
1. Pharmacological Properties
Cycloprotobuxine C, a compound isolated from plants like Buxus bodinieri Levl., has been studied for its diverse pharmacological properties. Research has shown that cycloprotobuxine C, along with other similar compounds, possesses significant pharmacological potential due to its unique chemical structure (Yan et al., 2022).
2. Potential in Cancer Research
While direct studies on cycloprotobuxine C in cancer research are limited, research on related cyclo compounds, such as cyclophosphamide, reveals their significance in oncology. Cyclophosphamide is an alkylating agent used in cancer chemotherapy, noted for its immune-modulating effects and potential in treating metastatic lymphoma (Matar et al., 2001).
3. Role in Immunology
Cycloprotobuxine C-related compounds have been studied for their role in immunology. For example, cyclosporine, another cyclo compound, is widely used as an immunosuppressant. Its effects on renal cell apoptosis and the mechanisms underlying this process have been extensively studied, highlighting the importance of cyclo compounds in immunological research (Xiao et al., 2012).
特性
CAS番号 |
1936-70-5 |
|---|---|
製品名 |
Cycloprotobuxine C |
分子式 |
C27H48N2 |
分子量 |
400.7 g/mol |
IUPAC名 |
(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,7,7,12,16-pentamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |
InChI |
InChI=1S/C27H48N2/c1-18(29(7)8)19-11-13-25(5)21-10-9-20-23(2,3)22(28-6)12-14-26(20)17-27(21,26)16-15-24(19,25)4/h18-22,28H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,24+,25-,26+,27-/m0/s1 |
InChIキー |
PLKVWYPBRRRIQG-QGSMACLHSA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)N(C)C |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
正規SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
その他のCAS番号 |
1936-70-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



